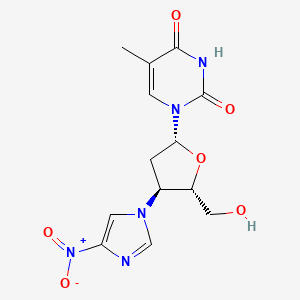
Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)-: is a modified nucleoside analog. It is structurally derived from thymidine, a pyrimidine deoxynucleoside, by substituting the 3’ hydroxyl group with a 4-nitro-1H-imidazol-1-yl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.
Nucleophilic Substitution: The protected thymidine undergoes nucleophilic substitution with 4-nitro-1H-imidazole under basic conditions to introduce the 4-nitro-1H-imidazol-1-yl group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of modified nucleosides and nucleotides.
- Employed in the study of nucleic acid interactions and modifications.
Biology:
- Investigated for its potential as an antiviral and anticancer agent.
- Used in studies involving DNA replication and repair mechanisms.
Medicine:
- Explored for its potential therapeutic applications in treating viral infections and cancer.
- Studied for its role in modulating immune responses.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the synthesis of specialized nucleic acid probes and primers.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound exerts its effects by incorporating into DNA during replication, leading to chain termination or mutations.
- It targets enzymes involved in DNA synthesis, such as DNA polymerases and thymidylate synthase.
- The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, generating reactive intermediates that cause DNA damage.
Comparación Con Compuestos Similares
Thymidine: The parent compound, which lacks the 4-nitro-1H-imidazol-1-yl modification.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness:
- The presence of the 4-nitro-1H-imidazol-1-yl group imparts unique chemical reactivity and biological activity.
- The compound’s ability to target hypoxic cells makes it a potential candidate for cancer therapy, as hypoxic conditions are common in solid tumors.
Propiedades
Número CAS |
132149-50-9 |
|---|---|
Fórmula molecular |
C13H15N5O6 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11+/m0/s1 |
Clave InChI |
XUKCCARSWOCHPT-IQJOONFLSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


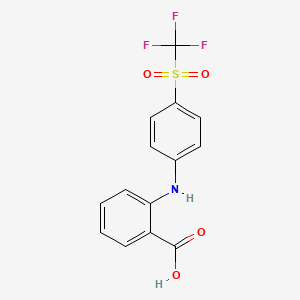
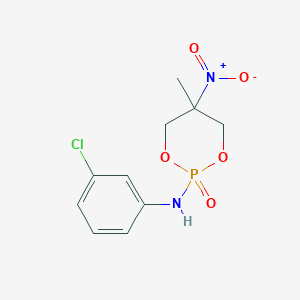
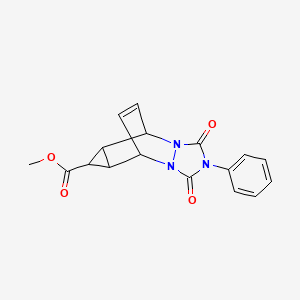

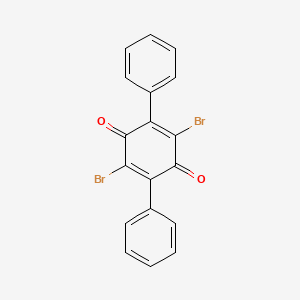
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)


![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)

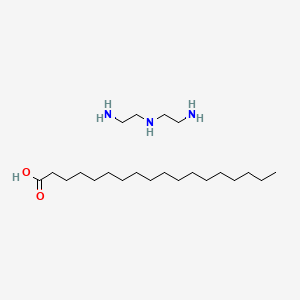
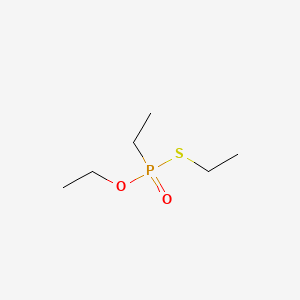

![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
